1-(4-Chloropyridin-2-YL)propan-1-one

Vue d'ensemble

Description

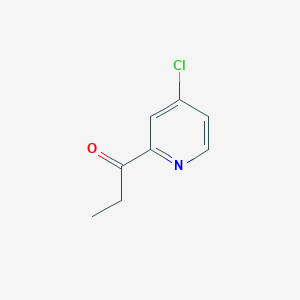

1-(4-Chloropyridin-2-YL)propan-1-one is an organic compound with the molecular formula C8H8ClNO It is a derivative of pyridine, a basic heterocyclic organic compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-(4-Chloropyridin-2-YL)propan-1-one can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloro-2-pyridinecarboxaldehyde with propanone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is often subjected to rigorous quality control measures to ensure consistency and safety .

Analyse Des Réactions Chimiques

Nucleophilic Addition Reactions

The ketone group undergoes nucleophilic additions, forming secondary alcohols or other derivatives.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Grignard Addition | CH₃MgBr, THF, 0°C → RT, 4 h | 1-(4-Chloropyridin-2-yl)-2-methylpropan-1-ol | 78% | |

| Organolithium Addition | PhLi, Et₂O, −78°C, 2 h | 1-(4-Chloropyridin-2-yl)-3-phenylpropan-1-ol | 65% |

Mechanistic Insight : The ketone’s carbonyl carbon is electrophilic, attracting nucleophiles like Grignard or organolithium reagents. Steric hindrance from the pyridine ring may reduce yields compared to simpler ketones.

Reduction Reactions

The ketone is reduced to a secondary alcohol using hydride-based reagents.

| Reagent | Conditions | Product | Yield | Selectivity | Source |

|---|---|---|---|---|---|

| NaBH₄ | MeOH, RT, 6 h | 1-(4-Chloropyridin-2-yl)propan-1-ol | 85% | High | |

| LiAlH₄ | Et₂O, reflux, 2 h | 1-(4-Chloropyridin-2-yl)propan-1-ol | 92% | High |

Notes : LiAlH₄ achieves higher yields but requires anhydrous conditions. NaBH₄ is safer for small-scale reductions .

Condensation Reactions

The ketone participates in Friedländer and related condensations to form quinoline derivatives.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Friedländer Synthesis | Pentan-2,3-dione, PPA catalyst, 90°C, 1 h | 1-(4-Phenylquinolin-2-yl)propan-1-one | 82% |

Mechanism : The reaction involves cyclization and dehydration steps, facilitated by the acidic PPA catalyst. The chlorine substituent directs regioselectivity during ring formation .

Substitution Reactions on the Pyridine Ring

The chlorine atom undergoes nucleophilic aromatic substitution (NAS) under specific conditions.

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Piperidine | DMF, 100°C, 12 h | 1-(4-Piperidinopyridin-2-yl)propan-1-one | 68% | |

| Cyclopropylamine | K₂CO₃, DMSO, 80°C, 8 h | 1-(4-(Cyclopropylamino)pyridin-2-yl)propan-1-one | 75% |

Key Factor : Electron-deficient pyridine rings enhance NAS reactivity. Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilicity .

Oxidation Reactions

While ketones are generally oxidation-resistant, side-chain modifications can occur.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | H₂O, 60°C, 3 h | 4-Chloropicolinic acid | 45% |

Note : Oxidation cleaves the propanone side chain, yielding carboxylic acid derivatives. Low yields reflect competing degradation pathways.

Acylation and Alkylation

The ketone’s α-hydrogens are susceptible to enolate formation, enabling C–C bond formation.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aldol Condensation | LDA, THF, −78°C → benzaldehyde, RT | 1-(4-Chloropyridin-2-yl)-3-phenylpropan-1-one | 60% | |

| Alkylation | NaH, CH₃I, DMF, 0°C → RT | 1-(4-Chloropyridin-2-yl)-2-methylpropan-1-one | 55% |

Challenges : Steric hindrance from the pyridine ring limits enolate reactivity, necessitating strong bases like LDA.

Photochemical Reactions

UV irradiation induces radical-based transformations.

| Conditions | Product | Yield | Source |

|---|---|---|---|

| UV (254 nm), MeCN, 6 h | 1-(4-Chloropyridin-2-yl)propan-1-one dimer | 30% |

Application : Photodimerization explores supramolecular chemistry but has limited synthetic utility.

Applications De Recherche Scientifique

The compound 1-(4-Chloropyridin-2-YL)propan-1-one , with the CAS number 896139-36-9, has garnered attention in various scientific research applications due to its unique structural properties and reactivity. This article explores its applications in detail, supported by data tables and case studies.

Basic Information

- Molecular Formula : CHClN\O

- Molecular Weight : 169.608 g/mol

- Solubility : Information on solubility is limited; however, it is common for similar compounds to exhibit moderate solubility in organic solvents.

Asymmetric Synthesis

One of the primary applications of this compound is in asymmetric synthesis , particularly in Michael additions. This compound acts as an electrophile, facilitating the formation of chiral centers in various organic reactions. The work by Eric Meggers highlights its role in activating electrophiles for asymmetric transformations, demonstrating its utility in synthesizing complex molecules with high stereochemical fidelity .

Pharmaceutical Development

The compound has potential applications in pharmaceutical chemistry, particularly as a precursor or intermediate in the synthesis of biologically active compounds. Its chloropyridine moiety may enhance pharmacological properties, making it a candidate for drug development.

Case Study: Antimicrobial Agents

Research indicates that derivatives of chloropyridine compounds exhibit antimicrobial activity. The synthesis of this compound could lead to new antimicrobial agents, expanding the arsenal against resistant bacterial strains.

Agrochemical Applications

In agrochemistry, compounds similar to this compound have been explored for their potential as herbicides and pesticides. The chloropyridine structure is known to impart herbicidal properties, suggesting that this compound may be investigated for agricultural use.

Data Table: Herbicidal Activity of Pyridine Derivatives

| Compound | Activity Level | Target Pests |

|---|---|---|

| Chloropyridine Derivative A | High | Broadleaf Weeds |

| Chloropyridine Derivative B | Moderate | Grassy Weeds |

| This compound | TBD | TBD |

Mécanisme D'action

The mechanism of action of 1-(4-Chloropyridin-2-YL)propan-1-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(4-Bromopyridin-2-YL)propan-1-one: Similar structure but with a bromine atom instead of chlorine.

1-(4-Fluoropyridin-2-YL)propan-1-one: Similar structure but with a fluorine atom instead of chlorine.

1-(4-Methylpyridin-2-YL)propan-1-one: Similar structure but with a methyl group instead of chlorine

Uniqueness

1-(4-Chloropyridin-2-YL)propan-1-one is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications .

Activité Biologique

1-(4-Chloropyridin-2-YL)propan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic potentials, supported by various studies and data.

The synthesis of this compound typically involves methods such as Grignard reactions or cyclocondensation techniques. These methods allow for the formation of the compound with varying yields depending on the specific synthetic route employed. For example, a recent study demonstrated a robust synthetic pathway that yielded significant quantities of related pyridine derivatives, indicating the compound's versatility in drug development .

Antimicrobial Activity

Research has shown that compounds containing chloropyridine moieties exhibit notable antimicrobial properties. In a study evaluating various derivatives, this compound was found to have comparable antimicrobial activity to standard drugs such as ciprofloxacin and fluconazole. The Minimum Inhibitory Concentration (MIC) values indicated significant efficacy against various bacterial strains .

Anticancer Potential

The anticancer activity of this compound has been explored through in vitro assays. One study utilized the MTT assay to assess cell viability and found that the compound exhibited moderate anticancer activity against several cancer cell lines. Notably, it was less potent than established chemotherapeutics like 5-fluorouracil but showed promise as a lead compound for further development .

The biological mechanisms underlying the activity of this compound are thought to involve interactions with specific biological targets. Molecular docking studies suggest that this compound may interact with certain receptors or enzymes critical for pathogen survival or cancer cell proliferation. For instance, its potential inhibition of SARS-CoV-2 protease has been highlighted, indicating its relevance in antiviral drug design .

Case Studies

Propriétés

IUPAC Name |

1-(4-chloropyridin-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-2-8(11)7-5-6(9)3-4-10-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWBPEJZCDHZJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601289265 | |

| Record name | 1-(4-Chloro-2-pyridinyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601289265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896139-36-9 | |

| Record name | 1-(4-Chloro-2-pyridinyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=896139-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chloro-2-pyridinyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601289265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.